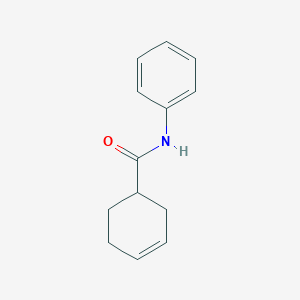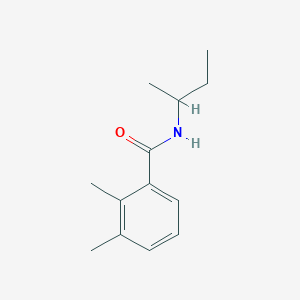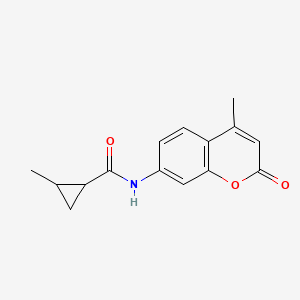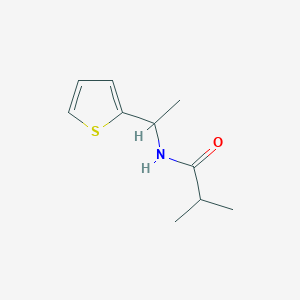![molecular formula C16H17NO B7489261 N-[1-(naphthalen-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7489261.png)
N-[1-(naphthalen-1-yl)ethyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(naphthalen-1-yl)ethyl]cyclopropanecarboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic properties. It is a cyclopropane derivative with a molecular weight of 239.31 g/mol
Vorbereitungsmethoden
The synthesis of N-[1-(naphthalen-1-yl)ethyl]cyclopropanecarboxamide involves several steps. One common method includes the reaction of naphthalene with ethylmagnesium bromide, followed by cyclopropanation and carboxylation. This process requires precise reaction conditions to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
N-[1-(naphthalen-1-yl)ethyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other substituents under appropriate conditions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[1-(naphthalen-1-yl)ethyl]cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential effects on biological systems, including its ability to modulate neurotransmitter levels and reduce oxidative stress.
Medicine: Research has shown that the compound may have therapeutic properties, particularly in the treatment of neurological disorders due to its anxiolytic and antidepressant effects.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Wirkmechanismus
The exact mechanism of action of N-[1-(naphthalen-1-yl)ethyl]cyclopropanecarboxamide is not fully understood. it is thought to act on the GABAergic system, which is involved in the regulation of anxiety and mood. The compound has been shown to increase GABAergic neurotransmission, leading to its anxiolytic and antidepressant effects. Additionally, it modulates neurotransmitter levels, reduces oxidative stress, and inhibits pro-inflammatory cytokines, contributing to its potential therapeutic properties.
Vergleich Mit ähnlichen Verbindungen
N-[1-(naphthalen-1-yl)ethyl]cyclopropanecarboxamide can be compared with other similar compounds, such as:
Naphthalen-1-yl derivatives: These compounds share the naphthalene moiety and exhibit similar chemical properties.
Cyclopropane derivatives: These compounds contain the cyclopropane ring and may have similar reactivity and applications.
Carboxamide derivatives: These compounds have the carboxamide functional group and may exhibit similar biological activities.
The uniqueness of this compound lies in its specific combination of these structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(1-naphthalen-1-ylethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11(17-16(18)13-9-10-13)14-8-4-6-12-5-2-3-7-15(12)14/h2-8,11,13H,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMGAWGEHXEART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
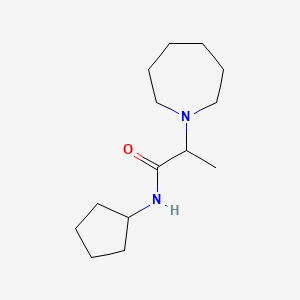

![1-acetyl-N-[1-(2-methylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7489188.png)
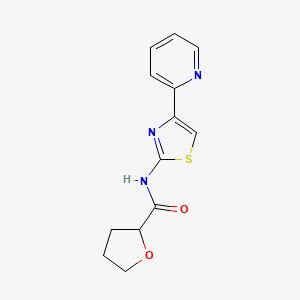
![1-(2-Fluorophenyl)-2-[2-(hydroxymethyl)benzimidazol-1-yl]ethanol](/img/structure/B7489216.png)
![N-[(4-fluorophenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7489223.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7489224.png)
![N-[(4-fluorophenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7489231.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid(thiophen-2-ylmethyl)-amide](/img/structure/B7489242.png)

